molecular formula C11H23N3O B2980137 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane CAS No. 20134-52-5

4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane

Cat. No.: B2980137
CAS No.: 20134-52-5
M. Wt: 213.325
InChI Key: UQYXXHWZKMNWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane is a heterocyclic compound that contains both piperazine and oxazepane rings. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both piperazine and oxazepane moieties in its structure allows for a variety of chemical modifications, making it a versatile scaffold for drug development.

Mechanism of Action

Target of Action

The primary targets of 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane are the D2 and 5-HT2A receptors . These receptors are part of the dopamine and serotonin systems respectively, which play crucial roles in numerous physiological processes, including mood regulation, reward, and cognition .

Mode of Action

This compound interacts with its targets by binding to the D2 and 5-HT2A receptors . This binding can result in a variety of effects, depending on the specific receptor and the location within the brain .

Biochemical Pathways

Upon binding to the D2 and 5-HT2A receptors, this compound can influence several biochemical pathways. These include pathways involved in the regulation of mood, reward, and cognition . The exact downstream effects can vary widely, depending on factors such as the specific receptor involved and the individual’s unique biochemistry .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action can vary widely, depending on factors such as the specific receptor involved and the individual’s unique biochemistry . It has been observed that compounds with similar structures can exhibit antipsychotic activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors can include things like the individual’s overall health status, the presence of other medications, and even the individual’s diet and lifestyle .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected and cyclized to form the desired oxazepane ring .

Another method involves the aza-Michael addition of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction produces the intermediate, which can be further cyclized to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane is unique due to the presence of both piperazine and oxazepane rings, which provide a versatile scaffold for chemical modifications. This dual-ring structure allows for the development of compounds with diverse biological activities and therapeutic potential.

Properties

IUPAC Name

4-(2-piperazin-1-ylethyl)-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-4-13(9-11-15-10-1)7-8-14-5-2-12-3-6-14/h12H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYXXHWZKMNWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)CCN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.